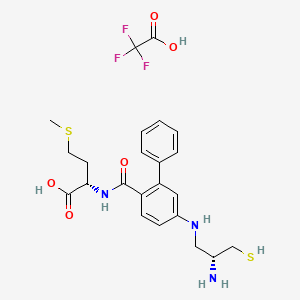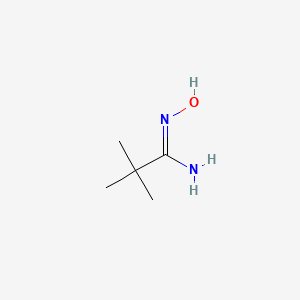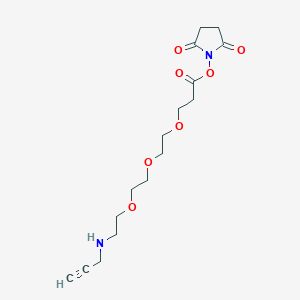
Propargyl-NH-PEG3-C2-NHS ester
説明
Propargyl-NH-PEG3-C2-NHS ester is a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of this compound involves the use of a non-cleavable 3 unit PEG ADC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular structure of this compound includes a non-cleavable 3 unit PEG ADC linker . It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .科学的研究の応用
Green Reaction Media
Propargyl-NH-PEG3-C2-NHS ester is related to polyethylene glycol (PEG), which has been recognized for its role in aqueous biphasic reactive extraction (ABRE). This system integrates the solvent properties of PEG and its phase-transfer characteristics into a single efficient system. This integration facilitates the separation of reactants and/or catalysts from products. The unique solvent properties of PEG and its role in ABRE contribute to environmentally benign alternatives compared to traditional organic solvents in extraction and reactive extraction processes (Chen, Spear, Huddleston, & Rogers, 2005).
Hemostatic Applications
This compound is also related to N-hydroxysuccinimide functionalized polyethylene glycol (NHS-PEG), which is used in advanced hemostatic agents like HEMOPATCH (Sealing Hemostat). NHS-PEG rapidly affixes the collagen pad to tissue to promote and maintain hemostasis, demonstrating effectiveness in open and minimally invasive surgery of patients with coagulopathies (Lewis, Kuntze, & Gulle, 2015).
Biocompatibility in Drug Delivery and Bioconjugation
PEGylation, which involves the conjugation of PEG to various biomolecules, is a well-established technique to enhance drug efficacy and prolong blood circulation time. However, the formation of anti-PEG antibodies in patients treated with PEGylated drugs has led to issues like accelerated blood clearance, low drug efficacy, and hypersensitivity. This highlights the importance of exploring alternatives to PEG for drug delivery and bioconjugation applications (Hoang Thi et al., 2020).
Tissue Engineering
Functionalization of graphene oxide with PEG (PEG-GO) has been explored due to its enhanced solubility, stability, and biocompatibility. PEG-GO aids in the attachment, proliferation, and differentiation of stem cells, augmenting tissue engineering. It also exhibits antibacterial efficacy, which could minimize implant-associated infections (Ghosh & Chatterjee, 2020).
作用機序
Target of Action
The primary target of Propargyl-NH-PEG3-C2-NHS ester, also known as 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate, are molecules containing azide groups . This compound is widely used in the biomedical sector due to its exceptional ability to target distinct drug receptors and pathways .
Mode of Action
This compound is a click chemistry reagent. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction results in a stable triazole linkage .
Biochemical Pathways
The compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . The formation of the stable triazole linkage between the alkyne group in the compound and the azide group in the target molecule is a key step in this process .
Result of Action
The result of the compound’s action is the formation of a stable, irreversible bond with target molecules, enabling the delivery of cytotoxic drugs directly to cancer cells when used in the synthesis of ADCs . This targeted delivery can enhance the efficacy of the drug and reduce systemic toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper catalyst . Additionally, the compound’s stability and reactivity may vary depending on the pH and temperature of the environment . Therefore, careful control of these factors is crucial to ensure the compound’s optimal action, efficacy, and stability.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(prop-2-ynylamino)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O7/c1-2-6-17-7-9-23-11-13-24-12-10-22-8-5-16(21)25-18-14(19)3-4-15(18)20/h1,17H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIFODILFXXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178923 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214319-94-4 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214319-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-](/img/structure/B3181682.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
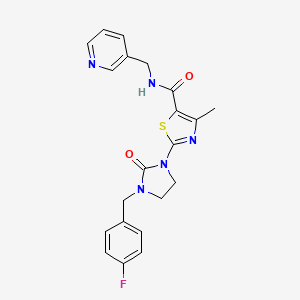
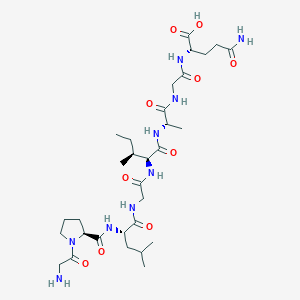
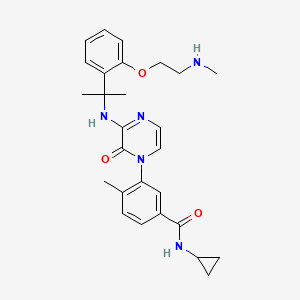
![2-Heptenoic acid, 6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]-, (2E,6R)-](/img/structure/B3181722.png)
![Acetamide, N-[3-[4-amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoro-](/img/structure/B3181729.png)
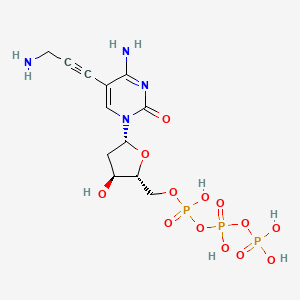
![Thieno[3,2-c]pyridin-6(5H)-one, 4-methyl-](/img/structure/B3181751.png)
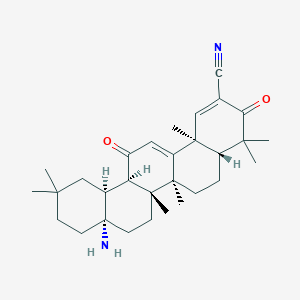
![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
